(6-Methylpyridin-2-yl)methanesulfonyl chloride
CAS No.:
Cat. No.: VC17705016
Molecular Formula: C7H8ClNO2S
Molecular Weight: 205.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8ClNO2S |
|---|---|
| Molecular Weight | 205.66 g/mol |
| IUPAC Name | (6-methylpyridin-2-yl)methanesulfonyl chloride |
| Standard InChI | InChI=1S/C7H8ClNO2S/c1-6-3-2-4-7(9-6)5-12(8,10)11/h2-4H,5H2,1H3 |
| Standard InChI Key | XFOUSPOLWLHITM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)CS(=O)(=O)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 2-position with a methanesulfonyl chloride group () and at the 6-position with a methyl group (). This arrangement confers both aromatic stability from the pyridine ring and high reactivity from the sulfonyl chloride functional group. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the planar geometry of the pyridine ring and the tetrahedral configuration around the sulfur atom .
Physicochemical Characteristics
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 205.66 g/mol | |
| Density | Not Available | |
| Boiling Point | Not Available | |
| Melting Point | Not Available |
The absence of reported boiling and melting points in literature suggests that the compound is typically handled in solution or under controlled conditions to prevent decomposition .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (6-methylpyridin-2-yl)methanesulfonyl chloride typically involves a multi-step process starting from 6-methylpyridine. A common route involves:
-
Chlorosulfonation: Reaction of 6-methylpyridine with chlorosulfonic acid () to introduce the sulfonyl chloride group.
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Purification: Isolation via fractional distillation or recrystallization to achieve >95% purity.
Alternative methods employ thionyl chloride () or phosphorus pentachloride () to convert sulfonic acids to sulfonyl chlorides. For example, reacting 6-methylpyridine-2-sulfonic acid with in dichloromethane at 0–5°C yields the target compound with minimal byproducts.
Optimization Challenges
Key challenges include controlling exothermic reactions during chlorosulfonation and minimizing hydrolysis of the sulfonyl chloride group. Industrial protocols often use anhydrous solvents and inert atmospheres to enhance yields .
Chemical Reactivity and Mechanisms
Nucleophilic Substitution
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols. For instance, reaction with primary amines produces sulfonamides:
This reactivity is exploited in drug discovery to create sulfonamide-based therapeutics.
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring directs electrophiles to the 4-position. Nitration or halogenation reactions yield derivatives with enhanced biological activity.
Applications in Pharmaceutical Chemistry
Prodrug Development
The compound’s sulfonyl chloride group facilitates the synthesis of prodrugs. For example, conjugation with hydroxyl-containing drugs via sulfonate ester linkages improves bioavailability.
Enzyme Inhibition
Sulfonamides derived from this compound exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and carbonic anhydrase, making them candidates for anti-inflammatory and anticancer therapies.
Regulatory and Industrial Relevance
Industrial Scale-Up
Batch processes in pilot plants achieve kilogram-scale production with >90% yields, though continuous-flow systems are being explored to enhance safety and efficiency.
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